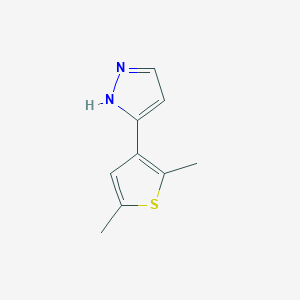

3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVURMHHAGJYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323238 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1006482-98-9 | |

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,5 Dimethyl 3 Thienyl 1h Pyrazole and Its Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the cornerstone of synthesizing 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole. A variety of methods, ranging from classical condensation reactions to modern multicomponent strategies, can be employed to construct this heterocyclic core.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions involving a binucleophile, typically hydrazine or its derivatives, and a 1,3-dielectrophilic synthon are the most traditional and widely used methods for pyrazole synthesis. nih.govbeilstein-journals.org

The Knorr pyrazole synthesis, first reported in 1883, is a foundational method for pyrazole formation. jk-sci.comslideshare.net It involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. researchgate.netwikipedia.org To synthesize the target compound, this compound, the required precursor would be 1-(2,5-dimethyl-3-thienyl)-1,3-butanedione.

The reaction mechanism proceeds through the initial attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the dicarbonyl compound, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.comslideshare.net When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, the reaction can potentially yield a mixture of two regioisomers. researchgate.net The regioselectivity is a critical consideration in such syntheses.

Modern variations of the Knorr synthesis focus on efficiency and scope, including the use of microwave-assisted heating or magnetically retrievable catalysts to facilitate the reaction. jk-sci.com Furthermore, the 1,3-dicarbonyl precursor can be generated in situ from simpler starting materials like ketones and acid chlorides, which can then react with hydrazine in a one-pot process. organic-chemistry.org

Table 1: Key Features of the Knorr Pyrazole Synthesis

| Feature | Description | Reference(s) |

| Reactants | 1,3-Dicarbonyl Compound, Hydrazine (or derivative) | researchgate.net |

| Product | Substituted Pyrazole | jk-sci.com |

| Mechanism | Cyclocondensation followed by dehydration | slideshare.net |

| Key Challenge | Potential for regioisomeric mixtures with unsymmetrical reactants | researchgate.net |

An alternative and highly effective cyclocondensation approach utilizes α,β-unsaturated ketones or aldehydes as the three-carbon backbone. nih.gov For the synthesis of the target molecule, a key intermediate would be a chalcone (B49325) analogue, specifically 1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one.

The reaction with hydrazine hydrate (B1144303) typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system. uclm.es This is followed by an intramolecular cyclization and dehydration, often through a pyrazoline intermediate, which can be subsequently oxidized to the aromatic pyrazole. nih.gov This method is one of the most important for preparing substituted pyrazoles. nih.gov The reaction sequence can be performed in multiple steps, including the isolation of the intermediate chalcone, or as a one-pot procedure. researchgate.net Various catalysts and reaction conditions, such as refluxing in acetic acid or using sodium acetate (B1210297) in ethanol, have been developed to optimize this transformation. nih.gov

Table 2: Synthesis of Thienyl-Pyrazoles from Chalcone Intermediates

| Starting Material (Chalcone Analogue) | Reagent | Key Steps | Product Type | Reference(s) |

| 1-(Thiophen-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Michael Addition, Cyclization, Dehydration/Oxidation | 3-(Thiophen-2-yl)-1H-pyrazole | researchgate.net, miami.edu |

| 1-(2,5-Dimethyl-3-thienyl)prop-2-en-1-one | Hydrazine Hydrate | Michael Addition, Cyclization, Dehydration/Oxidation | This compound | nih.gov |

[3+2] Dipolar Cycloaddition Reactions

[3+2] Dipolar cycloadditions represent a powerful and versatile strategy for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This method involves the reaction of a three-atom dipole with a two-atom dipolarophile. researchgate.net

To form a pyrazole ring, a common approach is the Huisgen 1,3-dipolar cycloaddition, which can utilize a nitrile imine as the dipole. nih.gov Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base. The dipolarophile would be an alkyne or an alkene that serves as an alkyne surrogate. For the synthesis of this compound, the reaction could involve a nitrile imine reacting with (2,5-dimethyl-3-thienyl)acetylene. Alternatively, a thienyl-containing nitrile imine could react with a suitable alkyne. The use of alkyne surrogates, such as functionalized alkenes that can eliminate a leaving group after the cycloaddition, can help control the regioselectivity of the reaction. nih.gov

Another variant involves the reaction of diazo compounds with alkynes. organic-chemistry.org For example, a diazo compound could react with a 3-alkynyl-2,5-dimethylthiophene to afford the desired pyrazole scaffold. These cycloaddition strategies often offer high regioselectivity and functional group tolerance. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as highly efficient tools in synthetic chemistry. nih.gov They offer significant advantages over traditional multi-step syntheses in terms of operational simplicity, time and energy savings, and waste reduction. nih.govnih.gov

Several MCRs have been developed for the synthesis of pyrazoles. beilstein-journals.org One common strategy involves the in situ generation of a 1,3-dicarbonyl or α,β-unsaturated ketone intermediate, which then undergoes cyclocondensation with hydrazine in the same pot. nih.gov For instance, a three-component reaction could involve 3-acetyl-2,5-dimethylthiophene (B1297827), an aldehyde, and hydrazine. In this scenario, an initial Knoevenagel or Claisen-Schmidt condensation would form the α,β-unsaturated ketone intermediate, which would then react with hydrazine to yield the pyrazole. organic-chemistry.org

A novel three-component synthesis has been developed involving the Sonogashira coupling of a heteroaryl halide with propynal diethylacetal, followed by acetal (B89532) cleavage and cyclocondensation with hydrazine hydrochloride in a one-pot fashion. nih.gov Applying this to the target compound, 3-bromo-2,5-dimethylthiophene (B1269913) could be coupled with the acetal, followed by reaction with hydrazine to furnish this compound. nih.gov These MCR strategies provide versatile and efficient pathways to complex pyrazole derivatives. nih.gov

Thiophene (B33073) Ring Functionalization and Coupling Strategies

An alternative synthetic paradigm involves starting with a pre-functionalized thiophene ring and subsequently constructing or attaching the pyrazole moiety. This approach is particularly useful when the desired thiophene precursor is readily available.

One of the most powerful methods in this category is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This strategy can be used to form a C-C bond between a functionalized thiophene and a functionalized pyrazole. For example, 3-bromo-2,5-dimethylthiophene could be coupled with a pyrazole-boronic acid derivative, or conversely, (2,5-dimethyl-3-thienyl)boronic acid could be coupled with a bromo-pyrazole. This method has been successfully used to synthesize pyrazole-thiophene-based amides by coupling a bromothiophene derivative with an appropriate boronic acid under Pd(0) catalysis. nih.govnih.govmdpi.com

Other coupling strategies include the Sonogashira coupling of a halo-thiophene with an ethynyl-pyrazole or the Stille coupling involving organotin reagents. Electrophilic cyclization of alkynes containing a thiophene moiety is another route that has been explored. researchgate.net This involves preparing an α,β-alkynic hydrazone from a thiophene-containing acyl chloride and a terminal alkyne, followed by a copper-mediated electrophilic cyclization to yield the substituted pyrazole. researchgate.net These functionalization and coupling methods provide a modular and flexible approach to the target compounds, allowing for the late-stage introduction of structural diversity.

Direct Arylation and Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. acs.org In the context of synthesizing thienyl-pyrazoles, this can involve the direct coupling of a pyrazole with a thiophene derivative. nih.govnih.gov The regioselectivity of such reactions is a critical challenge, as thiophenes can be arylated at either the α or β positions. acs.org While direct α-arylation of thiophenes is more common due to the higher acidity of the α-protons, specific catalytic systems have been developed to achieve selective β-arylation. acs.org For the synthesis of this compound, a direct arylation approach would ideally involve the coupling of 2,5-dimethylthiophene (B1293386) with a suitable pyrazole derivative at the C3 position of the thiophene ring.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for constructing C-C bonds between aryl or heteroaryl groups. nih.govntnu.no This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. nih.govbeilstein-journals.org For the synthesis of the target molecule, this could involve the reaction of a 3-halo-pyrazole derivative with (2,5-dimethylthiophen-3-yl)boronic acid or, conversely, a 3-halothiophene with a pyrazole boronic acid derivative. nih.govmdpi.com The Suzuki-Miyaura coupling is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid reagents. nih.govrsc.org The efficiency of these couplings can be influenced by the choice of catalyst, ligands, base, and solvent. ntnu.nonih.gov

Table 1: Comparison of Direct Arylation and Suzuki-Miyaura Coupling for Thienyl-Pyrazole Synthesis

| Feature | Direct C-H Arylation | Suzuki-Miyaura Cross-Coupling |

|---|---|---|

| Starting Materials | Unfunctionalized arenes/heteroarenes and aryl halides | Organoboron compounds and aryl/heteroaryl halides |

| Atom Economy | High (byproduct is typically HX) | Moderate (byproduct is a borate (B1201080) salt) |

| Regioselectivity | Can be challenging to control acs.org | Generally high and predictable |

| Reaction Conditions | Often require higher temperatures and specific directing groups | Generally mild conditions nih.gov |

| Substrate Scope | Broad, but can be sensitive to electronic and steric effects | Very broad, with many commercially available reagents nih.gov |

Synthesis of Substituted 2,5-Dimethylthiophene Precursors

The synthesis of appropriately substituted 2,5-dimethylthiophene precursors is a crucial step for many synthetic strategies targeting this compound. For cross-coupling reactions like the Suzuki-Miyaura coupling, a key precursor is (2,5-dimethylthiophen-3-yl)boronic acid. This can be prepared from 3-bromo-2,5-dimethylthiophene via lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Another important class of precursors are halogenated 2,5-dimethylthiophenes, such as 3-bromo- (B131339) or 3-iodo-2,5-dimethylthiophene. These compounds serve as the electrophilic partner in various cross-coupling reactions. The synthesis of these precursors often starts from 2,5-dimethylthiophene, which can be selectively halogenated at the 3-position using appropriate reagents and conditions. Control of regioselectivity is key to avoid halogenation at the more reactive 2- or 5-positions if they were not already substituted.

Synthesis of the this compound Core Structure

The construction of the central pyrazole ring linked to the dimethylthiophene moiety can be achieved through several strategic approaches.

Strategies Involving Pre-formed Thiophene Moieties

A common and convergent approach involves the use of a pre-formed 2,5-dimethylthiophene derivative that is then used to construct the pyrazole ring. nih.gov One classical method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.comdergipark.org.tr In this context, a key intermediate would be a 1-(2,5-dimethylthiophen-3-yl)-1,3-dicarbonyl compound. This intermediate can be synthesized, for instance, by the Claisen condensation of 3-acetyl-2,5-dimethylthiophene with a suitable ester. Subsequent reaction with hydrazine hydrate would then lead to the formation of the desired this compound. mdpi.com

Another strategy involves the reaction of chalcones with hydrazines. nih.gov A chalcone bearing the 2,5-dimethylthiophene group can be prepared and then reacted with hydrazine in a (3+2) annulation reaction to form the pyrazoline, which can then be oxidized to the pyrazole. nih.govnih.gov

Directed Synthesis Approaches for Regioselective Substitution

Achieving the desired regiochemistry, specifically the 3-thienyl substitution on the pyrazole ring, is a critical aspect of the synthesis. thieme.dersc.orgnih.gov The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to mixtures of regioisomers. mdpi.com However, by carefully choosing the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine, a high degree of regioselectivity can often be achieved. For instance, the use of N-substituted hydrazines can influence the initial nucleophilic attack and subsequent cyclization, thereby directing the formation of a specific isomer.

1,3-dipolar cycloaddition reactions also offer a powerful tool for the regioselective synthesis of pyrazoles. rsc.org For example, the reaction of a sydnone (B8496669) with an appropriately substituted alkyne can lead to the formation of a pyrazole with defined regiochemistry. nih.gov

Catalytic Systems in Pyrazole-Thiophene Synthesis

Modern synthetic methods heavily rely on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal Catalysis (e.g., Copper, Palladium, Iron, Ruthenium)

Transition metals play a pivotal role in the synthesis of bi-heteroaryl compounds like this compound.

Palladium: Palladium catalysts are the most widely used for cross-coupling reactions such as Suzuki-Miyaura and direct C-H arylation. nih.govresearchgate.netunipd.itresearchgate.net Catalytic systems often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., PPh₃, XPhos). beilstein-journals.org The choice of ligand is crucial for the efficiency and selectivity of the reaction. ntnu.no Phosphine-free palladium systems have also been developed for direct arylation reactions. researchgate.net

Copper: Copper catalysts are often used in Ullmann-type couplings and have also found application in C-N bond formation and other cyclization reactions for the synthesis of nitrogen-containing heterocycles like pyrazoles. nih.govnih.gov

Iron: Iron catalysts are gaining attention as a more sustainable and less expensive alternative to precious metals like palladium. rsc.org Iron-catalyzed cross-coupling reactions and cyclizations have been developed, offering a greener approach to the synthesis of pyrazole derivatives. organic-chemistry.org

Ruthenium: Ruthenium catalysts have been employed in various organic transformations, including C-H activation and cyclization reactions that can be applied to the synthesis of pyrazoles. organic-chemistry.org For example, ruthenium-catalyzed oxidative C-N coupling has been used for the intramolecular synthesis of substituted pyrazoles. organic-chemistry.org

Table 2: Overview of Transition Metal Catalysts in Pyrazole-Thiophene Synthesis

| Metal | Typical Reactions | Advantages |

|---|---|---|

| Palladium | Suzuki-Miyaura, Direct C-H Arylation nih.govunipd.it | High efficiency, broad substrate scope, well-established methodologies nih.gov |

| Copper | Ullmann Coupling, C-N Coupling, Cyclizations nih.govnih.gov | Lower cost than palladium, unique reactivity |

| Iron | Cross-Coupling, Reduction rsc.org | Abundant, low cost, environmentally friendly organic-chemistry.org |

| Ruthenium | C-H Activation, Dehydrogenative Coupling organic-chemistry.org | Unique catalytic cycles, high selectivity in certain reactions |

Organocatalysis and Metal-Free Approaches

In recent years, a significant shift towards more sustainable chemical syntheses has led to the development of organocatalytic and metal-free approaches for the formation of pyrazole rings. These methods avoid the use of potentially toxic and expensive heavy metal catalysts, addressing both economic and environmental concerns.

Organocatalysis employs small organic molecules to catalyze chemical transformations. For pyrazole synthesis, chiral organocatalysts like L-proline and its derivatives have been utilized to create pyranopyrazole and pyrazolidine (B1218672) structures with high degrees of stereoselectivity. nih.govnih.govmdpi.com The general mechanism often involves the activation of substrates through the formation of enamine or iminium ion intermediates. nih.gov

Metal-free synthesis of pyrazoles often involves the cyclocondensation of key building blocks without any catalyst. researchgate.netresearchgate.net An operationally simple and efficient metal-free approach involves the three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur to generate pyrazole-tethered thioamides. beilstein-journals.orgd-nb.infobeilstein-archives.org This strategy is noted for its broad substrate scope and straightforward reaction conditions. beilstein-journals.orgbeilstein-archives.org Such protocols could be adapted for the synthesis of analogues of this compound, offering a cleaner synthetic route. The advantages include mild reaction conditions, tolerance of various functional groups, and operational simplicity. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes for heterocyclic compounds like pyrazoles. nih.govthieme-connect.comchemijournal.comsciencescholar.usmdpi.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling reactions to be performed under solvent-free conditions. rsc.orgijpsjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govscielo.brnih.govresearchgate.net

The synthesis of various pyrazole derivatives has been successfully achieved using solvent-free, microwave-assisted protocols. researchgate.netnih.gov For instance, the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles has been reported under solvent-free conditions, with microwave heating at 80-120 °C for short durations (10-15 minutes), resulting in excellent yields (92–99%). rsc.org Similarly, pyrazolone (B3327878) derivatives have been generated in good to excellent yields under microwave irradiation without any solvent. nih.gov These protocols highlight the potential for rapid, efficient, and environmentally benign synthesis of the this compound scaffold. nih.gov

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| β-bromovinyl/aryl aldehydes, 5-aminopyrazoles | Solvent-free, 120 °C, 700 W | 15 min | Good | rsc.org |

| α,β-unsaturated ketones, arylhydrazines | Acetic acid, 120 °C, 360 W | 7-10 min | 68-86 | rsc.org |

| Aryl hydrazine, β-ketoesters, aromatic aldehyde, malononitrile | Solvent-free, Zn(OTf)₂, 120 °C | 15 min | 92-99 | rsc.org |

| Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes | Solvent-free, one-pot | 5-10 min | 51-98 | nih.gov |

| 2,5-dibromo-3-thiophenecarbaldehyde, phenyl hydrazine | Ethanol/Acetic acid, 100 °C | 7 min | Not specified | dergipark.org.tr |

The application of nanocatalysts represents another significant advancement in the green synthesis of pyrazoles. taylorfrancis.com Nanocatalysts offer numerous advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, mild reaction conditions, and excellent recyclability. taylorfrancis.comajgreenchem.com

Various types of nanocatalysts have been employed for pyrazole synthesis. For example, graphene oxide nanoparticles have been used as a Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazine, affording high yields in short reaction times. ajgreenchem.com Magnetically separable nanocatalysts, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), have also been developed. acs.org These catalysts are easily recovered from the reaction mixture using an external magnet and can be reused multiple times without a significant loss in activity. acs.org Other reported nanocatalysts for pyrazole synthesis include ZnO and cobalt oxide, which have been used in microwave-assisted, solvent-free conditions. pharmacognosyjournal.netpharmacophorejournal.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Graphene Oxide Nanoparticles | Condensation of 1,3-dicarbonyls and hydrazine | High yields, short reaction times, recyclable | ajgreenchem.com |

| Iron Oxide-Supported Copper Oxide (Nanocat-Fe-CuO) | General pyrazole synthesis | Magnetically separable, reusable (up to 6 times), mild conditions | acs.org |

| ZnO Nanoparticles | Condensation of cinnamaldehydes and hydrazine hydrate | Microwave-assisted, solvent-free, green chemistry | pharmacophorejournal.com |

| Cobalt Oxide Nanoparticles | Coupling of α,β-diketones and hydrazines | Microwave-assisted, rapid, high yields | pharmacognosyjournal.net |

Introduction of Functional Groups (e.g., Vilsmeier-Haack Formylation)

The introduction of functional groups onto the pyrazole core is crucial for modifying its properties and for further synthetic transformations. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic rings, including pyrazoles and thiophenes. organic-chemistry.orgyoutube.comwikipedia.orgrsc.org

The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium cation generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgtcichemicals.com The pyrazole ring is susceptible to electrophilic attack, primarily at the C-4 position, due to the electronic influence of the two nitrogen atoms. rsc.org

This methodology has been successfully applied to synthesize 4-formylpyrazoles, which are valuable intermediates in medicinal chemistry and materials science. arkat-usa.orgresearchgate.net For instance, the formylation of 1,3-disubstituted-5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org Of particular relevance is the synthesis of (E)-N-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde from its corresponding hydrazone precursor using the Vilsmeier reagent. rsc.org This demonstrates the feasibility of introducing a formyl group onto a pyrazole ring that is already substituted with a thiophene moiety, a key structural feature of the target compound. The reaction proceeds by cyclization and formylation, providing the carbaldehyde product in excellent yield. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in the 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyrazole (B372694) ring, the thienyl ring, and the methyl groups. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling patterns (e.g., singlets, doublets, triplets) would reveal the connectivity of neighboring protons.

Hypothetical ¹H NMR Data Table for this compound: (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | N-H (pyrazole) |

| ~7.5 | d | 1H | H-5 (pyrazole) |

| ~6.8 | s | 1H | H-4 (thienyl) |

| ~6.5 | d | 1H | H-4 (pyrazole) |

| ~2.5 | s | 3H | CH₃ (thienyl) |

| ~2.3 | s | 3H | CH₃ (thienyl) |

¹³C NMR Spectroscopic Analysis for Carbon Skeletons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in identifying the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a hypothetical representation of expected data and is not based on experimental results.)

| Chemical Shift (ppm) | Assignment |

| ~145 | C-3 (pyrazole) |

| ~140 | C-3 (thienyl) |

| ~135 | C-5 (pyrazole) |

| ~130 | C-2 (thienyl) |

| ~128 | C-5 (thienyl) |

| ~125 | C-4 (thienyl) |

| ~105 | C-4 (pyrazole) |

| ~15 | CH₃ (thienyl) |

| ~14 | CH₃ (thienyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyrazole and thienyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for connecting the pyrazole ring to the dimethyl-thienyl moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

EI-MS would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Additionally, the fragmentation pattern observed in the spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon electron impact.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Formula

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of a synthesized sample of this compound. High-resolution mass spectrometry (HRMS), often coupled with LC, would provide a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the spectrum is characterized by vibrations originating from the pyrazole ring, the dimethyl-thienyl moiety, and the C-H bonds of the methyl groups.

The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations from both the aromatic rings and the methyl groups appear in the 2850-3100 cm⁻¹ range. Specifically, asymmetric and symmetric stretching of CH₃ groups are commonly found around 2965 and 2880 cm⁻¹, respectively. derpharmachemica.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. mdpi.com

The region between 1400 and 1600 cm⁻¹ is characteristic of C=C and C=N stretching vibrations within the pyrazole and thiophene (B33073) rings. mdpi.com Deformations of the pyrazole ring itself can be observed at lower frequencies, for instance, a pyrazole ring deformation has been experimentally noted at 634 cm⁻¹. derpharmachemica.com The C-S stretching vibration from the thiophene ring typically appears in the 600-800 cm⁻¹ region. The C-H bending vibrations of the methyl groups are also prominent, with asymmetric and symmetric deformations appearing in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Pyrazole Ring | 3100 - 3500 |

| Aromatic C-H Stretching | Thiophene & Pyrazole Rings | 3000 - 3100 |

| Asymmetric CH₃ Stretching | Methyl Groups | ~2965 |

| Symmetric CH₃ Stretching | Methyl Groups | ~2880 |

| C=C / C=N Stretching | Thiophene & Pyrazole Rings | 1400 - 1600 |

| Asymmetric CH₃ Bending | Methyl Groups | 1440 - 1465 |

| Symmetric CH₃ Bending | Methyl Groups | 1370 - 1390 |

| C-S Stretching | Thiophene Ring | 600 - 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds (like C=O or N-H), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, such as C=C and C-S bonds.

For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring stretching modes of both the pyrazole and thiophene rings. The symmetric vibrations of the C-C bonds within the rings would be particularly prominent. These studies on similar molecules like pyrazole and 3,5-dimethyl pyrazole have been conducted to provide a complete vibrational assignment based on the total energy distribution (TED). nih.gov The C-S stretching vibration of the thiophene ring should also yield a distinct Raman signal. This complementary data is crucial for a complete and unambiguous assignment of all vibrational modes within the molecule. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of the molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption spectra of pyrazole-containing compounds are typically characterized by intense bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

For this compound, the conjugated system formed by the pyrazole and thiophene rings is expected to give rise to distinct absorption bands. Studies on related pyrazole derivatives show characteristic absorption peaks for the pyrazole chromophore in the range of 216–223 nm. nih.gov Other substituted pyrazoles exhibit absorption bands at longer wavelengths, for instance, a 3-(p-N, N-dimethyl aminophenyl)-5-phenyl-1H-pyrazole dye showed two absorption bands around 321 nm and 391 nm. researchgate.net The exact position and intensity of these bands for the target molecule would be influenced by the specific substitution pattern and the solvent used.

Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| 210 - 230 | π → π* | Pyrazole Ring |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. This technique provides information about the molecule's excited state properties and de-excitation pathways. Many pyrazole derivatives are known to be fluorescent.

Following excitation at a wavelength corresponding to an absorption band found in the UV-Vis spectrum, this compound may exhibit fluorescence. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). For example, a similar compound, 3-(p-N, N dimethyl aminophenyl)-5-phenyl-1H-pyrazole, displays a fluorescence emission band at approximately 469 nm. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is an important photophysical parameter that can be determined from these measurements.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice.

While the specific crystal structure for this compound is not available, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, the crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide revealed a twisted conformation, with a dihedral angle of 78.51° between the pyrazole and thiophene rings. researchgate.net In contrast, other pyrazole derivatives, such as 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, have been found to be essentially planar. nih.gov

Table 3: Typical Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Description | Typical Values / Observations |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Triclinic, etc. researchgate.net |

| Space Group | The specific symmetry group of the crystal. | P2₁/n, P-1, etc. researchgate.net |

| Bond Lengths (Å) | Distances between bonded atoms. | Consistent with standard values for C-C, C-N, C-S, C=C, C=N bonds. |

| Bond Angles (°) | Angles between three connected atoms. | Dependent on ring geometry and hybridization. |

| Dihedral Angles (°) | Torsion angles describing the orientation of rings. | Can range from nearly planar to highly twisted. researchgate.netnih.gov |

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Analysis of single-crystal X-ray diffraction data is essential for the unambiguous determination of a molecule's absolute configuration and for providing precise measurements of bond lengths and angles. This technique would reveal the spatial arrangement of the 2,5-dimethyl-3-thienyl group relative to the 1H-pyrazole ring. However, without experimental crystallographic data for this compound, a data table of its bond parameters cannot be generated.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound would be governed by various intermolecular forces. The 1H-pyrazole moiety contains both a hydrogen-bond donor (the N-H group) and acceptors (the nitrogen atoms), making hydrogen bonding a likely significant interaction in its crystal structure. Additionally, the aromatic nature of both the thiophene and pyrazole rings suggests the potential for π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. A detailed analysis and data table of these interactions is contingent on the availability of its crystal structure.

In-Depth Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough review of published scientific literature reveals a lack of specific computational and theoretical chemistry studies for the compound This compound . While extensive research exists on the computational analysis of various pyrazole and thienyl derivatives using methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, studies focusing explicitly on the geometry, electronic structure, vibrational frequencies, predicted NMR spectra, and electron delocalization of this particular molecule could not be located.

Computational chemistry is a powerful tool for predicting the physicochemical properties and reactivity of molecules. Methodologies like DFT are routinely used to perform calculations that provide deep insights into molecular characteristics. These typically include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule and calculating its energetic properties.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, most commonly through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability.

Vibrational Frequency Calculations: Simulating the infrared and Raman spectra of a molecule, which aids in its experimental identification and characterization.

NMR Chemical Shift Prediction: Calculating the expected signals in Nuclear Magnetic Resonance (NMR) spectra, a critical technique for structure elucidation.

Although general principles from studies on related structures—such as other substituted thienyl-pyrazoles or dimethyl-pyrazoles—can offer approximations, a direct and accurate computational profile for this compound requires dedicated calculations. The specific placement of the dimethyl-thienyl group at the 3-position of the pyrazole ring will uniquely influence its electronic and structural properties.

The absence of such specific data in the public domain prevents the generation of a detailed, scientifically accurate article with the requested data tables and in-depth research findings for this compound at this time. Further research involving dedicated quantum chemical calculations would be necessary to produce the specific energetic, electronic, and spectroscopic data required for a comprehensive computational analysis of this compound.

Advanced Quantum Chemical Analysis

Global Chemical Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

No studies reporting the calculation of global chemical reactivity descriptors for this compound were identified. Such studies, typically employing Density Functional Theory (DFT), are used to predict the reactivity and stability of molecules. Parameters like chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). While these analyses have been performed for other pyrazole derivatives, data for the specific title compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound could not be located in the reviewed literature. MEP analysis is a valuable computational tool used to visualize the charge distribution on the van der Waals surface of a molecule, identifying electrophilic and nucleophilic sites. This information is crucial for understanding intermolecular interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

There is no available research that includes an Electron Localization Function (ELF) or Localized Orbital Locator (LOL) analysis for this compound. These topological analyses of quantum chemical data provide a detailed picture of the electron pairing and localization in a molecule, offering profound insights into its chemical bonding characteristics.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Specific Reduced Density Gradient (RDG) analysis, a computational technique used to identify and visualize non-covalent interactions such as van der Waals forces, hydrogen bonds, and steric clashes, has not been published for this compound.

Photophysical and Photochemical Theoretical Investigations

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

No theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic excitation properties, such as absorption spectra (UV-Vis), of this compound have been reported. This method is fundamental for understanding a molecule's response to light and its potential applications in optoelectronics.

Computational Modeling of Photochromic Behavior and Photodimerization

The scientific literature lacks any computational modeling studies on the potential photochromic behavior or photodimerization of this compound. Such research would be essential to explore its viability as a molecular switch or in photochemically-driven material synthesis.

Reactivity Profiles and Reaction Mechanisms of 3 2,5 Dimethyl 3 Thienyl 1h Pyrazole Derivatives

Electrophilic Aromatic Substitution Reactions on Pyrazole (B372694) and Thiophene (B33073) Moieties

Electrophilic aromatic substitution is a key reaction class for functionalizing both the pyrazole and thiophene rings in 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole. The regioselectivity of these reactions is governed by the electronic properties of both rings and the nature of the attacking electrophile.

The pyrazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic attack. Generally, for 1H-pyrazoles, electrophilic substitution occurs preferentially at the C4 position. This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5, where the positive charge would be adjacent to the electron-withdrawing pyridine-like nitrogen atom.

The thiophene ring, particularly a 2,5-disubstituted one, is also highly activated towards electrophilic substitution. The methyl groups at the 2- and 5-positions are electron-donating, further enhancing the electron density of the thiophene ring. Thiophenes typically undergo electrophilic substitution at the C2 and C5 positions. However, in this specific molecule, these positions are already occupied by methyl groups. Therefore, electrophilic attack on the thiophene ring would be directed to the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(2,5-dimethyl-3-thienyl)-1H-pyrazole | 3-(4-Nitro-2,5-dimethyl-3-thienyl)-1H-pyrazole |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-3-(2,5-dimethyl-3-thienyl)-1H-pyrazole | 3-(4-Bromo-2,5-dimethyl-3-thienyl)-1H-pyrazole |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-3-(2,5-dimethyl-3-thienyl)-1H-pyrazole | 3-(4-Acetyl-2,5-dimethyl-3-thienyl)-1H-pyrazole |

Nucleophilic Addition and Substitution Reactions

The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic substitution on an unsubstituted pyrazole ring is uncommon and typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. In this compound, the electron-donating nature of the dimethylthienyl group further deactivates the pyrazole ring towards nucleophilic attack.

However, nucleophilic substitution can occur on derivatives of this compound. For instance, if a leaving group such as a halogen is introduced onto the pyrazole ring (e.g., at the C4 position via electrophilic halogenation), it can be displaced by strong nucleophiles.

Nucleophilic addition reactions are more likely to occur on derivatives where a carbonyl group or another unsaturated moiety is attached to the pyrazole or thiophene ring. For example, if the molecule is functionalized with a formyl or acetyl group, these can undergo nucleophilic addition by reagents like Grignard reagents or organolithium compounds.

Cyclization and Annulation Reactions Leading to Fused Systems

The bifunctional nature of the this compound scaffold, possessing reactive sites on both rings as well as the N-H group of the pyrazole, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Annulation reactions can be designed to build a new ring onto the pyrazole moiety. For example, the N1 and C5 positions of the pyrazole ring can participate in cyclization reactions with appropriate bifunctional reagents to form pyrazolo[1,5-a]pyrimidines or other fused systems. Similarly, functional groups introduced at the C4 position of the pyrazole can be utilized in cyclization reactions.

The thiophene ring can also be a site for annulation. For instance, if a suitable functional group is present at the C4 position of the thiophene ring, it can undergo cyclization with a neighboring group on the pyrazole to form a thieno[3,2-c]pyrazole system.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound derivatives will depend on the specific functional groups present and the reagents used.

The pyrazole ring is generally stable to oxidation. However, the thiophene ring can be oxidized, particularly the sulfur atom, to form a sulfoxide (B87167) or a sulfone under controlled oxidation conditions. The methyl groups on the thiophene ring could also be susceptible to oxidation to carboxylic acids under strong oxidizing conditions.

Reduction of the pyrazole ring is also challenging due to its aromatic nature. Catalytic hydrogenation under forcing conditions might lead to the reduction of the pyrazole to a pyrazoline or pyrazolidine (B1218672). The thiophene ring is also relatively resistant to reduction, although certain methods like Birch reduction can be employed for the reduction of aromatic rings. If the molecule contains reducible functional groups such as nitro or carbonyl groups, these can be selectively reduced using appropriate reagents.

Radical Reactions and Their Mechanistic Insights

While ionic reactions are more common for pyrazoles and thiophenes, radical reactions can also occur under specific conditions. Radical substitution reactions can be initiated by radical initiators such as AIBN or benzoyl peroxide. For example, radical halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to bromination at the methyl groups of the thiophene ring.

Mechanistically, these reactions would proceed through the formation of a radical intermediate. The stability of the radical intermediate will determine the regioselectivity of the reaction. For instance, a benzylic-type radical at the methyl group on the thiophene ring would be relatively stable, making this position susceptible to radical attack.

Tautomerism and its Influence on Reactivity.

For 3-substituted-1H-pyrazoles, annular tautomerism is a key feature. This compound can exist in two tautomeric forms: this compound and 5-(2,5-dimethyl-3-thienyl)-1H-pyrazole.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the 3(5)-position. The 2,5-dimethyl-3-thienyl group is an electron-rich heteroaromatic substituent. The preferred tautomer will depend on the subtle electronic balance and steric interactions.

This tautomerism has a significant impact on the reactivity of the molecule. For instance, in N-alkylation reactions, a mixture of 1-alkyl-3-(2,5-dimethyl-3-thienyl)-pyrazole and 1-alkyl-5-(2,5-dimethyl-3-thienyl)-pyrazole would be expected. The ratio of these products would depend on the position of the tautomeric equilibrium and the reaction conditions. Similarly, in reactions involving the N-H proton, such as acylation or sulfonylation, the presence of two tautomers can lead to a mixture of products.

Stereochemical Aspects of Reactions

For the parent compound, this compound, there are no stereocenters. However, stereochemistry becomes an important consideration in the reactions of its derivatives.

If a reaction introduces a new chiral center into the molecule, a racemic mixture of enantiomers will be formed unless a chiral reagent or catalyst is used. For example, the reduction of a ketone derivative to a secondary alcohol will create a new stereocenter.

In reactions leading to the formation of diastereomers, the stereochemical outcome will be governed by factors such as steric hindrance and the conformational preferences of the transition state. For instance, in nucleophilic addition to a carbonyl group on a side chain, the direction of attack of the nucleophile can be influenced by the bulky heterocyclic rings, potentially leading to diastereoselectivity.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the biological activities of the chemical compound "this compound" for the outlined sections. The studies required to provide information on its effects on cholinesterase, glycosidase, lipoxygenase, cyclooxygenase, soluble epoxide hydrolase, various kinases, or its antimicrobial properties have not been published or are not publicly accessible.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for "this compound" as per the provided outline. Information exists for other pyrazole derivatives, but per the instructions, discussion of related but distinct compounds is excluded.

Advanced Research Applications and Mechanistic Investigations in Biological Systems in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

Antifungal Activity Against Fungal Species: In Vitro Assays and Proposed Mechanisms

There is currently no specific data available from in vitro assays on the antifungal activity of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole against any fungal species. However, the broader class of pyrazole-containing compounds has been the subject of extensive research for their potential as antifungal agents, particularly against phytopathogenic fungi. researchgate.netnih.gov

Studies on various pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives have demonstrated a range of antifungal activities. nih.gov For instance, certain pyrazole carboxamides have shown moderate activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative, in particular, exhibited strong activity against R. solani. nih.gov The general mechanism of action for many antifungal pyrazole derivatives, particularly pyrazole carboxamides, involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal energy cycle, leading to the cessation of growth and eventual cell death. nih.gov

Fluorinated pyrazole aldehydes have also been investigated for their effects on phytopathogenic fungi, with some derivatives showing moderate inhibition against Sclerotinia sclerotiorum and F. culmorum. researchgate.net The proposed mechanism for some of these compounds involves the inhibition of proteinase K. researchgate.net

The following table presents data on the antifungal activity of some pyrazole derivatives against various fungal species, illustrating the potential of this class of compounds. It is important to note that this data does not represent the activity of This compound .

| Compound Type | Fungal Species | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate | Rhizoctonia solani | 0.37 | nih.gov |

| Pyrazole Carboxamide (7af) | Alternaria porri | >100 | nih.gov |

| Pyrazole Carboxamide (7bg) | Marssonina coronaria | 7.93 | nih.gov |

| Pyrazole Analogue (1v) | F. graminearum | 0.0530 µM | nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

Specific in vitro studies on the antioxidant activity and radical scavenging mechanisms of This compound are not available in the current scientific literature. However, research on related thienyl-pyrazole and dimethyl-pyrazole derivatives indicates that this class of compounds possesses antioxidant potential. researchgate.netnih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. nih.gov While no DPPH assay results are available for This compound , studies on other thienyl-pyrazoles have shown excellent radical scavenging activities. researchgate.net For instance, certain 5-(3-methylthiophen-2-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives have demonstrated potent DPPH radical scavenging capabilities, with IC50 values comparable to standard antioxidants like ascorbic acid. researchgate.net Similarly, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have also been investigated for their antioxidant activities using the DPPH assay, with some compounds showing significant radical scavenging rates. nih.govsrrjournals.com

The table below summarizes the DPPH radical scavenging activity of some pyrazole derivatives. This data is provided for contextual understanding and does not represent the activity of This compound .

| Compound Type | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| Thienyl-pyrazole derivative (5g) | 0.245 ± 0.01 µM | researchgate.net |

| Thienyl-pyrazole derivative (5h) | 0.284 ± 0.02 µM | researchgate.net |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (8) | 96.64% inhibition at 80 mg/mL | nih.gov |

The precise mechanisms by which This compound might interact with oxidative species have not been investigated. However, based on the behavior of other pyrazole derivatives, it is hypothesized that the antioxidant activity could be attributed to the hydrogen-donating ability of the pyrazole ring, specifically the N-H proton. researchgate.net The presence of electron-donating groups, such as the dimethyl and thienyl moieties, may also contribute to the stabilization of the resulting radical and enhance the radical scavenging capacity. The interaction likely involves the transfer of a hydrogen atom or an electron to the free radical, thus neutralizing it and terminating the radical chain reaction.

Anticancer Activity Research (In Vitro)

There is no published research focusing on the in vitro anticancer activity of This compound . However, the pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, and various thienyl-pyrazole derivatives have demonstrated significant antiproliferative and cytotoxic effects in vitro. mdpi.commdpi.com

Numerous studies have evaluated the in vitro antiproliferative activity of pyrazole derivatives against a wide range of human cancer cell lines, including those from breast, lung, colon, and prostate cancers. mdpi.com For example, a novel series of thienyl-pyrazole derivatives was evaluated for their efficacy against human colon (HCT-116), mammary gland (MCF-7), and prostate (PC-3) cancer cell lines, with one compound showing superior activity to the reference drug sorafenib (B1663141) against MCF-7 and PC-3 cells. Another study on a unique thieno[2,3-c]pyrazole derivative revealed potent and selective cytotoxic effects at low micromolar concentrations against 17 different human cancer cell lines.

The following table provides examples of the cytotoxic activity of some pyrazole derivatives against various cancer cell lines. It is crucial to understand that this data is for related compounds and not for This compound .

| Compound Type | Cancer Cell Line | Cytotoxic Activity (IC50) | Reference |

|---|---|---|---|

| Thienyl-pyrazole derivative (3) | MCF-7 (Breast) | 3.36 ± 0.2 µM | |

| Thienyl-pyrazole derivative (3) | PC-3 (Prostate) | 9.58 ± 0.7 µM | |

| Thienyl-pyrazole derivative (3) | HCT-116 (Colon) | 7.41 ± 0.5 µM | |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Various (17 lines) | 0.19 µM to 2.99 µM | |

| Isolongifolanone-pyrazole derivative (37) | MCF-7 (Breast) | 5.21 µM | mdpi.com |

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. While there is no specific information on apoptosis induction by This compound , numerous studies have shown that pyrazole derivatives can trigger apoptosis in cancer cells through various mechanisms. mdpi.com

One common pathway involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and initiate the apoptotic cascade. The activation of caspases, a family of proteases that are central to the execution of apoptosis, is another hallmark of pyrazole-induced cell death. Specifically, the activation of caspase-3, an executioner caspase, has been observed in cancer cells treated with pyrazole derivatives.

Furthermore, some pyrazole compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins. This can include the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53. mdpi.com The disruption of the mitochondrial membrane potential is another event that has been linked to apoptosis induced by pyrazole derivatives. mdpi.com Some thieno[2,3-c]pyrazole derivatives have also been found to interfere with cell cycle progression and disrupt microtubule and mitotic spindle formation, ultimately leading to apoptotic cell death.

Molecular Pathway Modulation (e.g., mTOR Inhibition)

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. researchgate.net Its pathway is often dysregulated in diseases such as cancer, making it a significant target for therapeutic intervention. researchgate.net While no studies have directly implicated this compound as an mTOR inhibitor, the pyrazole scaffold is a key feature in several known mTOR inhibitors. researchgate.netnih.gov

Numerous pyrazole derivatives have been synthesized and investigated for their potential to inhibit mTOR. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its activity. mdpi.com For instance, pyrazolopyrimidine derivatives have been identified as potent dual mTOR/PI3K inhibitors, highlighting the versatility of the pyrazole core in targeting this signaling cascade. nih.gov The anticancer efficacy of certain pyrazole derivatives has been linked to their ability to inhibit various cellular targets, including the mTOR pathway. nih.gov

Future in vitro studies would be necessary to determine if this compound possesses any mTOR inhibitory activity. Such investigations would typically involve cell-based assays to measure the phosphorylation of mTOR downstream targets, such as p70S6K and 4E-BP1, in the presence of the compound.

Table 1: Examples of Pyrazole Derivatives with mTOR Inhibitory Activity (General Class Data)

| Compound Class | Target(s) | Observed In Vitro Effect |

|---|---|---|

| Pyrazolopyrimidines | mTOR/PI3K | Inhibition of cancer cell proliferation |

| Pyrazole Derivatives | mTOR | Induction of apoptosis in cancer cells |

Other Mechanistic Biological Research (In Vitro)

The pyrazole ring is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by the COX-2 inhibitor celecoxib. nih.gov The anti-inflammatory mechanisms of pyrazole derivatives are diverse and have been extensively studied in vitro. ijpsjournal.comnih.govsci-hub.se

A primary mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. nih.gov Many derivatives exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects. ijpsjournal.comsci-hub.se

Beyond COX inhibition, pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms in vitro:

Inhibition of Lipoxygenase (LOX): Some pyrazoles can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory mediators. nih.gov

Modulation of Pro-inflammatory Cytokines: Certain pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijpsjournal.comsci-hub.se

Inhibition of Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Some pyrazole derivatives have been found to downregulate iNOS activity in macrophage cell lines. ijpsjournal.com

Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory responses. Some pyrazoles can inhibit the NF-κB pathway, thereby preventing the expression of numerous pro-inflammatory genes. ijpsjournal.com

To ascertain whether this compound has anti-inflammatory properties, a battery of in vitro assays would be required. These would include enzyme inhibition assays for COX-1/COX-2 and 5-LOX, as well as cell-based assays using macrophages or other immune cells to measure the production of prostaglandins, leukotrienes, cytokines, and nitric oxide.

Table 2: In Vitro Anti-inflammatory Mechanisms of Pyrazole Derivatives (General Class Data)

| Mechanism of Action | In Vitro Model System | Key Molecular Targets | Outcome |

|---|---|---|---|

| COX Inhibition | Enzyme Assays, Cell-based Assays | COX-1, COX-2 | Reduced Prostaglandin Synthesis |

| LOX Inhibition | Enzyme Assays | 5-LOX | Reduced Leukotriene Production |

| Cytokine Modulation | Macrophage/Monocyte Cultures | TNF-α, IL-6, IL-1β | Decreased Pro-inflammatory Cytokine Release |

| NF-κB Suppression | Reporter Gene Assays, Western Blot | IκB Kinase | Inhibition of Pro-inflammatory Gene Transcription |

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Research into 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole and its analogues has unveiled a class of heterocyclic compounds with significant potential in medicinal and materials chemistry. The core structure, which combines a thiophene (B33073) ring with a pyrazole (B372694) moiety, has been a focal point of synthetic exploration, leading to the development of various derivatives. Key academic contributions have centered on the synthesis, characterization, and evaluation of the biological activities of these compounds.

Synthetic methodologies have been a primary area of investigation. The construction of the thienyl-pyrazole scaffold has been achieved through multi-step reaction sequences. rsc.org A common approach involves the condensation of an acetyl thiophene derivative with a hydrazine (B178648) compound to form a hydrazone intermediate, which is then cyclized to yield the pyrazole ring. rsc.org Variations in this synthetic route, such as the use of different catalysts and reaction conditions, have been explored to optimize yields and introduce diverse functionalities. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have been employed to further functionalize the thiophene-pyrazole core. mdpi.com

From a medicinal chemistry perspective, a significant body of research has highlighted the diverse biological activities of thienyl-pyrazole derivatives. These compounds have demonstrated promising potential as antimicrobial, antioxidant, and anticancer agents. rsc.orgnih.govsemanticscholar.orgrsc.org The antimicrobial properties have been evaluated against a range of bacterial and fungal strains, with some derivatives showing significant zones of inhibition and low minimum inhibitory concentrations (MIC). rsc.orgrsc.org Furthermore, the antioxidant capabilities of these compounds have been assessed through various radical scavenging assays. semanticscholar.orgrsc.org The presence of the sulfur atom in the thiophene ring is believed to contribute to the unique electronic properties of these molecules, potentially enhancing their binding affinity to biological targets. rsc.org

Computational studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, have provided valuable insights into the structure-activity relationships of these compounds. mdpi.comrsc.org These theoretical investigations have helped to understand the electronic properties and predict the binding interactions of thienyl-pyrazole derivatives with biological targets, thereby guiding the design of more potent analogues. rsc.org

Unexplored Research Avenues and Potential for Novel Analogues

Despite the progress made, several research avenues concerning this compound and its derivatives remain largely unexplored. A significant opportunity lies in the systematic exploration of the chemical space around this core structure to generate novel analogues with enhanced biological activities.

One promising direction is the synthesis of a broader library of derivatives by introducing a wider variety of substituents on both the thiophene and pyrazole rings. This could involve the incorporation of different functional groups, such as halogens, nitro groups, and various alkyl and aryl moieties, to modulate the electronic and steric properties of the molecule. The synthesis of fused heterocyclic systems, where the thiophene and pyrazole rings are part of a larger polycyclic structure, also presents an exciting avenue for discovering novel compounds with unique pharmacological profiles. nih.gov

The investigation of the therapeutic potential of these compounds beyond the currently explored areas of antimicrobial and anticancer activity is another key area for future research. For instance, their potential as anti-inflammatory, antiviral, or neuroprotective agents has not been extensively studied. nih.gov Given the broad spectrum of biological activities associated with pyrazole-containing compounds, it is plausible that thienyl-pyrazole derivatives could exhibit efficacy in these therapeutic areas. nih.gov

Furthermore, the development of more efficient and environmentally friendly synthetic methods for preparing these compounds is a crucial research direction. This could involve the use of green chemistry principles, such as the development of one-pot syntheses or the use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net

The table below outlines potential novel analogues of this compound and their potential research focus:

| Novel Analogue Structure | Potential Research Focus |

| Introduction of electron-withdrawing groups on the pyrazole ring | Enhanced antimicrobial or anticancer activity |

| Introduction of bulky substituents on the thiophene ring | Investigation of steric effects on biological activity |

| Fusion of the thiophene-pyrazole core with other heterocyclic rings | Development of novel polycyclic compounds with unique pharmacological properties |

| Synthesis of metal complexes of thienyl-pyrazole ligands | Exploration of applications in catalysis and materials science |

Methodological Advancements and Interdisciplinary Opportunities

Future research on this compound and its analogues would greatly benefit from the integration of advanced methodological approaches and the fostering of interdisciplinary collaborations.

In the realm of synthetic chemistry, the adoption of high-throughput screening techniques could accelerate the discovery of new derivatives with desired properties. Combining automated synthesis platforms with rapid biological assays would enable the efficient screening of large compound libraries. Furthermore, the application of flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of these compounds. mdpi.com

Advances in computational chemistry and molecular modeling will continue to play a pivotal role. The use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can provide deeper insights into the interactions of these compounds with biological targets at an atomic level. Machine learning and artificial intelligence could also be employed to predict the biological activities and physicochemical properties of novel analogues, thereby streamlining the drug discovery process.

Interdisciplinary collaborations are essential to fully realize the potential of this class of compounds. Partnerships between synthetic organic chemists, medicinal chemists, computational chemists, and biologists will be crucial for a comprehensive understanding of their structure-activity relationships and mechanisms of action. For example, collaboration with crystallographers can provide experimental validation of predicted binding modes from docking studies. researchgate.net

The table below highlights key methodological advancements and interdisciplinary opportunities:

| Methodological Advancement | Interdisciplinary Opportunity |

| High-throughput synthesis and screening | Collaboration with pharmacologists for rapid biological evaluation |

| Flow chemistry for synthesis | Partnership with chemical engineers for process optimization and scale-up |

| Advanced computational modeling (e.g., QM/MM) | Collaboration with structural biologists to elucidate binding mechanisms |

| Machine learning and AI for property prediction | Joint projects with data scientists to develop predictive models |

Broader Impact on Academic Organic and Medicinal Chemistry Research

The study of this compound and its derivatives has the potential to make a significant impact on the broader fields of academic organic and medicinal chemistry. The exploration of this and related heterocyclic systems contributes to the fundamental understanding of structure-property relationships and the development of new synthetic methodologies.

The synthesis of novel thienyl-pyrazole analogues provides a platform for organic chemists to develop and showcase new synthetic strategies and reaction mechanisms. The challenges associated with the regioselective functionalization of these heterocyclic rings can spur innovation in synthetic organic chemistry. organic-chemistry.org

In medicinal chemistry, the discovery of potent and selective biological activity in this class of compounds can lead to the identification of new lead compounds for drug development. mdpi.com The thienyl-pyrazole scaffold can serve as a "privileged structure" that can be decorated with various functional groups to target a range of biological entities. mdpi.com The insights gained from studying the mechanism of action of these compounds can contribute to a better understanding of various disease pathways.

Furthermore, the unique photophysical properties that may be exhibited by some of these compounds could open up applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com This highlights the potential for this research to transcend the boundaries of medicinal chemistry and impact other areas of chemical science.

Q & A

Basic Question: How can synthetic routes for 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole be optimized to improve yield and purity?

Methodological Answer:

Optimization typically involves adjusting reaction conditions (temperature, solvent, catalyst) and precursor selection. For pyrazole-thiophene hybrids, lithiation strategies are critical. For example, dilithiated hydrazones derived from ketones (e.g., 4-phenyl-3-buten-2-one) can react with electrophiles like thienyl halides to form the pyrazole-thiophene backbone . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitoring intermediates by TLC and optimizing stoichiometry (1:1.2 molar ratio of hydrazone to thienyl electrophile) improves yields .

Advanced Question: What strategies address regioselectivity challenges during the synthesis of this compound derivatives?

Methodological Answer:

Regioselectivity in pyrazole-thiophene systems is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferred attack sites on electrophiles. For example, bulky substituents at the thiophene 3-position direct lithiated hydrazones to the 5-position. Experimental validation via NOESY NMR or X-ray crystallography confirms regiochemical outcomes. Using directing groups (e.g., sulfonyl or carbonyl) on thiophene precursors can further control selectivity .

Basic Question: What crystallographic methods are recommended for structural elucidation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Crystals grown via slow evaporation (acetonitrile/methanol) are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data collection at 100 K reduces thermal motion artifacts. SHELXTL or OLEX2 software processes data, and ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .